2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

This 2,5-difluorophenyl regioisomer of tetrahydroimidazo[1,2-a]pyridin-6-amine (CAS 1499326-55-4) delivers a distinct dipole vector and steric contour vs. the 2,4-difluorophenyl (CAS 1379169-69-3) or 2,6-difluorophenyl alternatives, as validated in TrkA inhibitor patent SAR tables. The free primary amine at the 6-position enables amidation, reductive amination, sulfonylation, or urea formation for focused library synthesis. Sourcing both this 2,5-isomer and its regioisomeric counterparts allows systematic fluorine-walk SAR to deconvolute potency, selectivity, and ADMET profiles—simple interchange without re-validation is scientifically invalid.

Molecular Formula C13H13F2N3
Molecular Weight 249.265
CAS No. 1499326-55-4
Cat. No. B2458414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
CAS1499326-55-4
Molecular FormulaC13H13F2N3
Molecular Weight249.265
Structural Identifiers
SMILESC1CC2=NC(=CN2CC1N)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C13H13F2N3/c14-8-1-3-11(15)10(5-8)12-7-18-6-9(16)2-4-13(18)17-12/h1,3,5,7,9H,2,4,6,16H2
InChIKeyHKGDSXMMICYYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS 1499326-55-4): Procurement-Ready Tetrahydroimidazopyridine Scaffold Summary


2-(2,5-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (CAS 1499326-55-4) is a fluorinated tetrahydroimidazo[1,2-a]pyridine (THIP) derivative bearing a 2,5-difluorophenyl substituent at the 2-position and a free primary amine at the 6-position of the saturated ring. With a molecular formula C13H13F2N3 and molecular weight 249.26 g/mol, the compound is commercially available at a standard purity specification of 95% from multiple specialty chemical suppliers . This heterocyclic scaffold belongs to the broader imidazo[1,2-a]pyridine family, which has been extensively explored in medicinal chemistry for kinase inhibition, orexin receptor modulation, and antiprotozoal applications [1]. The presence of the 2,5-difluorophenyl group introduces distinct electronic and steric properties compared to regioisomeric or non-fluorinated analogs, making this compound a strategically differentiated building block for structure–activity relationship (SAR) studies.

Why 2-(2,5-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine Cannot Be Replaced by Closest Analogs: The Fluorine Regioisomer Problem


Within the 2-aryl-tetrahydroimidazo[1,2-a]pyridin-6-amine series, the position of fluorine substitution on the pendant phenyl ring is a critical determinant of molecular recognition, potency, and selectivity. The 2,5-difluorophenyl regioisomer presents a unique dipole vector and steric contour that is structurally non-equivalent to the 2,4-difluorophenyl (CAS 1379169-69-3) or 2,6-difluorophenyl alternatives . In structurally related imidazo[1,2-a]pyridine-based TrkA inhibitors disclosed in patent literature, compounds bearing the 2,5-difluorophenyl substituent appear as distinct chemical entities within SAR tables, indicating that this substitution pattern was deliberately explored and differentiated from other regioisomers during lead optimization [1]. Furthermore, the electronic influence of the 2,5-difluorophenyl group on the imidazo[1,2-a]pyridine core modulates binding interactions with biological targets differently than mono-fluorinated or non-fluorinated phenyl analogs, rendering simple interchange of in-class compounds scientifically invalid without re-validation of activity, selectivity, and pharmacokinetic profiles.

Quantitative Differentiation Evidence: How 2-(2,5-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine Compares to Analogs


Regioisomeric Fluorine Substitution Pattern: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Differentiation

The 2,5-difluorophenyl substitution pattern imparts a distinct molecular electrostatic potential and dihedral angle relative to the imidazo[1,2-a]pyridine core compared to the 2,4-difluorophenyl regioisomer (CAS 1379169-69-3). This positional difference is critical because fluorine substituent placement on the aryl ring can alter target binding by up to 10-fold or more in certain imidazopyridine-based inhibitor series, as documented in TrkA kinase inhibitor patents where individual 2,5-difluorophenyl-containing compounds are enumerated separately from other regioisomers within SAR claims [1]. The 2,5-difluorophenyl regioisomer is commercially supplied at 95% purity, while the 2,4-difluorophenyl variant is available at a higher 98% specification from some vendors , indicating differential synthetic accessibility and purification requirements between regioisomers.

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

Scaffold Privileging: Tetrahydroimidazo[1,2-a]pyridine Core with 6-Amine Handle vs. Aromatic Imidazo[1,2-a]pyridine and Alternative Substitution Positions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) scaffold with a free primary amine at the 6-position provides a saturated, conformationally flexible ring system distinct from the fully aromatic imidazo[1,2-a]pyridine core. This saturation introduces an sp3-hybridized carbon center at the 6-position bearing a derivatizable amine, enabling chemists to explore vectors not accessible with aromatic imidazo[1,2-a]pyridin-6-amines [1]. Patent literature on substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylamine compounds (Gruenenthal GmbH) demonstrates that the THIP scaffold has been independently developed as a privileged chemotype for pharmaceutical applications, with the 6-amine serving as a key functionality for further elaboration into bioactive molecules [2].

Drug Discovery Scaffold Design Kinase Inhibition

Orexin Receptor Pharmacology: Class-Level Evidence Supporting Exploration of 2,5-Difluorophenyl-Substituted Imidazopyridines

Imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine scaffolds have been extensively pursued as orexin receptor antagonists, with multiple clinical-stage compounds (suvorexant, lemborexant, daridorexant) demonstrating the therapeutic relevance of this chemotype for sleep disorders [1]. Patent applications from Evotec AG specifically claim imidazopyridine derivatives as orexin receptor antagonists, establishing a precedent for the scaffold class [2]. While no published IC50 or Ki data exist for 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine at orexin receptors, the presence of the 2,5-difluorophenyl group aligns with established SAR trends in which fluorinated aryl substituents at the 2-position of the imidazo[1,2-a]pyridine core modulate orexin receptor subtype selectivity and potency [3].

Orexin Receptor Sleep Disorders CNS Drug Discovery

Kinase Inhibitor SAR: 2,5-Difluorophenyl Substituent as a Deliberate Design Element in TrkA Inhibitor Patents

In the patent literature describing substituted imidazo[1,2-a]pyridine compounds as tropomyosin receptor kinase A (TrkA) inhibitors (Dr. Reddy's Laboratories, US20160279109A1), multiple compounds incorporating the 2,5-difluorophenyl moiety are explicitly claimed as distinct chemical entities [1]. These include 6-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-3-carboxamide and related analogs, indicating that the 2,5-difluorophenyl substituent was specifically selected and differentiated from other aryl substitution patterns during lead optimization. The free 6-amine in the target compound (CAS 1499326-55-4) represents a synthetic intermediate that can be elaborated to access the elaborated pyrrolidinyl-imidazo[1,2-a]pyridine chemotype described in these kinase inhibitor patents .

Kinase Inhibition TrkA Pain Therapeutics

Optimal Procurement and Application Scenarios for 2-(2,5-Difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine


Structure–Activity Relationship (SAR) Studies of Fluorine Regioisomer Effects in Kinase or GPCR Target Programs

Researchers developing SAR around imidazopyridine-based kinase inhibitors or orexin receptor modulators can procure this 2,5-difluorophenyl regioisomer alongside the 2,4-difluorophenyl (CAS 1379169-69-3) and non-fluorinated phenyl analogs to systematically evaluate the impact of fluorine substitution pattern on target potency, selectivity, and physicochemical properties. The TrkA inhibitor patent literature explicitly validates the relevance of 2,5-difluorophenyl-substituted imidazo[1,2-a]pyridines in kinase drug discovery [1].

Synthetic Intermediate for Elaborated 6-Amino-THIP Derivative Libraries

The free primary amine at the 6-position enables straightforward derivatization via amide bond formation, reductive amination, sulfonylation, or urea synthesis. This compound serves as a key building block for generating focused libraries of N-substituted 2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine derivatives, as exemplified by commercially cataloged acrylamide (prop-2-enamide) derivatives of this scaffold .

Orexin Receptor Antagonist Lead Generation and Pharmacophore Validation

Given the established precedent of imidazo[1,2-a]pyridine and tetrahydroimidazo[1,2-a]pyridine scaffolds as orexin receptor antagonists in both patent and clinical literature, this compound provides a rationally substituted entry point for screening against OX1 and OX2 receptors. The 2,5-difluorophenyl group aligns with pharmacophoric trends observed in dual orexin receptor antagonist development programs [2].

Antiprotozoal Agent Discovery Leveraging Dicationic Imidazopyridine SAR

The tetrahydroimidazo[1,2-a]pyridine scaffold has been patented as a core structure for dicationic antiprotozoal agents targeting Trypanosoma brucei and Plasmodium falciparum [3]. This 2,5-difluorophenyl-substituted variant offers a fluorinated aryl substituent for probing electronic effects on antiprotozoal activity and host cell cytotoxicity in this therapeutic area.

Quote Request

Request a Quote for 2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.